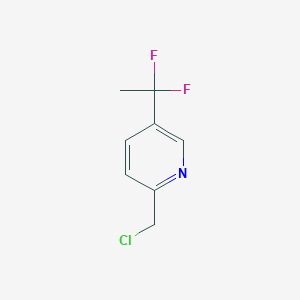

2-(Chloromethyl)-5-(1,1-difluoroethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(Chloromethyl)-5-(1,1-difluoroethyl)pyridine” is a chemical compound with the molecular formula C7H6ClF2N . It is a liquid form with a molecular weight of 177.58 .

Chemical Reactions Analysis

While specific chemical reactions involving “2-(Chloromethyl)-5-(1,1-difluoroethyl)pyridine” are not available in the retrieved sources, related compounds have been studied. For example, 1,1-Difluoroethyl chloride has been used in the difluoroethylation of arylboronic acids . The reaction was catalyzed by nickel and resulted in the synthesis of (1,1-difluoroethyl)arenes .Physical And Chemical Properties Analysis

“2-(Chloromethyl)-5-(1,1-difluoroethyl)pyridine” is a liquid with a predicted boiling point of 212.1±35.0 °C and a predicted density of 1.281±0.06 g/cm3 . Its pKa value is predicted to be 2.50±0.12 .Aplicaciones Científicas De Investigación

Catalytic Applications

2-(Chloromethyl)-5-(1,1-difluoroethyl)pyridine and its derivatives have significant applications in catalysis, especially in the synthesis of complex organic molecules. For example, the synthesis of half-sandwich complexes using 2-(chloromethyl)pyridine derivatives has shown efficient catalysis in transfer hydrogenation of ketones and oxidation of alcohols. These complexes have been characterized by various spectroscopic methods, and their single-crystal structures have been determined using X-ray crystallography, indicating pseudo-octahedral half-sandwich "piano-stool" geometries which are instrumental in catalytic processes (Prakash et al., 2012).

Synthesis of Pyridine Derivatives

The chloromethyl group in pyridine derivatives, such as 2-(chloromethyl)-5-(1,1-difluoroethyl)pyridine, plays a crucial role in the synthesis of complex pyridine structures. These structures are foundational in developing pharmaceuticals and agrochemicals. A notable example is the synthesis of novel pyridine derivatives through reactions involving chloromethyl groups, leading to compounds with potential bioactive properties (Maleki, 2015).

Material Science Applications

In material science, pyridine derivatives containing chloromethyl groups have been used to modify the properties of polymers and create materials with desirable thermal, mechanical, and electrical characteristics. For instance, polymers derived from pyridine-containing monomers exhibit good solubility, high thermal stability, and low dielectric constants, making them suitable for advanced electronic applications (Guan et al., 2014).

Molecular Interactions and Structural Analysis

The study of molecular interactions involving pyridine derivatives also extends to understanding the mechanisms of action of various biological and chemical processes. For example, electron-nuclear double resonance spectroscopy has provided insights into how pyridine derivatives interact with metal ions and other molecular entities, shedding light on their roles in catalytic and biochemical pathways (Walsby et al., 2002).

Mecanismo De Acción

Target of Action

It is known that difluoroethylated aromatics, which this compound is a part of, are of great importance in medicinal chemistry and related fields .

Mode of Action

It is known that the introduction of a difluoroethyl group onto aromatic rings often results in dramatic changes in physical, chemical, and biological properties .

Biochemical Pathways

It is known that the introduction of a difluoroethyl group onto aromatic rings can significantly alter the properties of the resulting compounds .

Propiedades

IUPAC Name |

2-(chloromethyl)-5-(1,1-difluoroethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF2N/c1-8(10,11)6-2-3-7(4-9)12-5-6/h2-3,5H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMICZMUXQUEAMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)CCl)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-5-(1,1-difluoroethyl)pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Perfluoroethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B2696585.png)

![2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide](/img/structure/B2696589.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2696595.png)

![N-benzyl-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2696599.png)

![Ethyl (2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)carbamate](/img/structure/B2696603.png)